molecular formula C10H15IO5 B12519917 Diethyl (iodomethyl)(2-oxoethyl)propanedioate CAS No. 654673-79-7

Diethyl (iodomethyl)(2-oxoethyl)propanedioate

Cat. No.: B12519917
CAS No.: 654673-79-7
M. Wt: 342.13 g/mol
InChI Key: MQUGXOMOYJWNBO-UHFFFAOYSA-N
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Description

Diethyl (iodomethyl)(2-oxoethyl)propanedioate is an organic compound with the molecular formula C10H15IO5 It is a derivative of propanedioic acid, featuring an iodomethyl and a 2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (iodomethyl)(2-oxoethyl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an iodomethyl ketone. The reaction proceeds via the formation of an enolate ion from diethyl propanedioate, which then undergoes nucleophilic substitution with the iodomethyl ketone.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

    Batch or Continuous Stirred Tank Reactors: To ensure thorough mixing and reaction completion.

    Purification: Techniques such as distillation or recrystallization to obtain the pure product.

    Quality Control: Analytical methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl (iodomethyl)(2-oxoethyl)propanedioate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to cleave the ester bonds.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the iodine.

    Reduction: Formation of diols or alcohols.

    Hydrolysis: Formation of diethyl propanedioic acid derivatives.

Scientific Research Applications

Diethyl (iodomethyl)(2-oxoethyl)propanedioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for Diethyl (iodomethyl)(2-oxoethyl)propanedioate in chemical reactions involves:

    Nucleophilic Attack: The enolate ion formed from diethyl propanedioate acts as a nucleophile.

    Electrophilic Substitution: The iodomethyl group acts as an electrophile, facilitating substitution reactions.

    Reduction: The carbonyl group undergoes reduction to form alcohols.

Comparison with Similar Compounds

Similar Compounds

    Diethyl ethoxymethylenemalonate: Similar structure but with an ethoxymethylene group instead of iodomethyl.

    Diethyl (phenylacetyl)malonate: Contains a phenylacetyl group instead of iodomethyl.

Uniqueness

Diethyl (iodomethyl)(2-oxoethyl)propanedioate is unique due to the presence of the iodomethyl group, which provides distinct reactivity and potential for further functionalization compared to its analogs .

Properties

CAS No.

654673-79-7

Molecular Formula

C10H15IO5

Molecular Weight

342.13 g/mol

IUPAC Name

diethyl 2-(iodomethyl)-2-(2-oxoethyl)propanedioate

InChI

InChI=1S/C10H15IO5/c1-3-15-8(13)10(7-11,5-6-12)9(14)16-4-2/h6H,3-5,7H2,1-2H3

InChI Key

MQUGXOMOYJWNBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=O)(CI)C(=O)OCC

Origin of Product

United States

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